(2S)-2-azaniumyl-3-phenylpropanoate
Overview
Description
(2S)-2-azaniumyl-3-phenylpropanoate, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a chiral molecule with the (2S) configuration, meaning it has a specific three-dimensional arrangement that is important for its biological activity. This compound is found naturally in many protein-rich foods and is a precursor to several important biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-azaniumyl-3-phenylpropanoate can be achieved through several methods. One common approach involves the Strecker synthesis, which starts with the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine nitrile. This intermediate is then hydrolyzed to yield the desired amino acid.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-azaniumyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvate.
Reduction: It can be reduced to form phenylalaninol.
Substitution: It can participate in substitution reactions to form derivatives like N-acetylphenylalanine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Major Products:
Phenylpyruvate: Formed through oxidation.
Phenylalaninol: Formed through reduction.
N-acetylphenylalanine: Formed through acetylation.
Scientific Research Applications
(2S)-2-azaniumyl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like depression and chronic pain due to its role as a precursor to neurotransmitters.
Industry: Used in the production of artificial sweeteners like aspartame.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-phenylpropanoate involves its conversion into various bioactive compounds. In the body, it is hydroxylated to form tyrosine, which is then further converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.
Comparison with Similar Compounds
Tyrosine: Another amino acid that is directly synthesized from (2S)-2-azaniumyl-3-phenylpropanoate.
Tryptophan: An essential amino acid that serves as a precursor to serotonin, another important neurotransmitter.
Uniqueness: this compound is unique due to its role as a precursor to catecholamines, which are vital for various physiological functions. Unlike tryptophan, which leads to serotonin production, this compound is specifically involved in the synthesis of dopamine, norepinephrine, and epinephrine, making it crucial for the body’s response to stress and regulation of mood.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-15-5 | |
Record name | Poly(L-phenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
26.9 mg/mL | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-91-2 | |
Record name | L-Phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 °C | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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